molecular formula CH2=C(CH3)COO(C2H5)<br>C6H10O2<br>C6H10O2 B166134 Ethyl methacrylate CAS No. 97-63-2

Ethyl methacrylate

Cat. No. B166134
CAS RN: 97-63-2
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Description

Ethyl methacrylate is an organic compound with the formula C2H5O2CC(CH3)=CH2 . It is a colorless liquid and a common monomer for the preparation of acrylate polymers . It is typically polymerized under free-radical conditions .


Synthesis Analysis

Ethyl methacrylate was first obtained by treating ethyl 2-hydroxyisobutyrate with phosphorus pentachloride in an apparent dehydration reaction . A study also reported the polymerization of ethyl methacrylate in a heterogeneous system using a newly synthesized multi-site phase-transfer catalyst and a water-soluble initiator .


Molecular Structure Analysis

The molecular structure of ethyl methacrylate is characterized by a carbon-carbon double bond and an ester group . The ester group is positioned internal to the carbon-carbon double bond in current methacrylate monomers .


Chemical Reactions Analysis

Ethyl methacrylate is known to undergo polymerization under free-radical conditions . A study reported the radical polymerization of ethyl methacrylate under multi-site phase-transfer catalytic conditions . Another study highlighted the strong antimicrobial activity of some synthetic polymers, including ethyl methacrylate .

Scientific Research Applications

Polymerization and Material Science

Ethyl Methacrylate (EMA) is primarily recognized for its role in the polymerization process, forming highly cross-linked polymers. This property is extensively exploited in material science, especially in creating artificial fingernail enhancement products and various coatings. Ethyl Methacrylate readily reacts with multifunction methacrylates, contributing to the durability and resilience of the resulting polymers. Furthermore, the study of the synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers highlights the controlled polymerization processes and the unique properties of polymers involving EMA, such as solubility behavior and micellization in aqueous media (Andersen, 2002) (Bütün, Armes, & Billingham, 2001).

Biomedical Applications

Ethyl Methacrylate's relevance extends to the biomedical field. The creation of biocompatible block copolymers using Ethyl Methacrylate derivatives indicates its significance in developing medically beneficial materials. These copolymers have proven their utility in various biomedical applications, providing clinically proven benefits. For instance, the fabrication of hydrophilic surfaces of poly(dimethyl siloxane) using Ethyl Methacrylate derivatives illustrates the material's capability to enhance biocompatibility and utility in medical devices (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003) (Bodas & Khan-Malek, 2007).

Molecular Recognition and Sensing

Ethyl Methacrylate's role in molecular recognition is evident in the preparation of molecularly imprinted polymers with high selectivity for specific substances like methotrexate, a notable antineoplastic drug. These polymers showcase specificity and selectivity, essential traits for sensing and recognition applications in various scientific fields (Curcio, Parisi, Cirillo, Spizzirri, Puoci, Iemma, & Picci, 2009).

Food Safety and Packaging

In the realm of food safety and packaging, Ethyl Methacrylate copolymers have been evaluated for their safety in contact with food materials. Research concludes that certain copolymers containing Ethyl Methacrylate are safe for use in food packaging, ensuring no adverse effects on consumers (Flavourings, 2011).

Surface Chemistry and Interface Studies

Ethyl Methacrylate-based monomers' modification with bulky substituents affects the overall conformation of the monomer at the air-liquid interface. Such studies are crucial for understanding and designing polymers with specific surface properties, valuable in coatings and material sciences (Premadasa, Adhikari, Baral, Aboelenen, & Cimatu, 2017).

Cosmetic Applications

Ethyl Methacrylate's use in cosmetics, particularly in nail enhancement products, is well documented. However, care must be taken to avoid skin sensitization, and proper instructions should be provided to consumers to prevent inadvertent skin contact (Andersen, 2002).

Safety And Hazards

Ethyl methacrylate is classified as a highly flammable liquid and vapor. It may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation . The related methyl and butyl methacrylates have respective acute LD50s 10 and 20 g/kg (oral, rat); a linear extrapolation suggests that ethyl methacrylate would have LD50 approximately 13 g/kg .

Future Directions

Recent studies have custom synthesized a novel molecule named ethylene glycol bis (ethyl methacrylate) (EGEMA) with the aim to improve the clinical durability of methacrylate-based materials while retaining the inherent advantages of acrylic-based chemistry . The long-term goal is to ease the implementation of these novel methacrylates into clinical practice .

properties

IUPAC Name

ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H10O2/c1-4-8-6(7)5(2)3/h2,4H2,1,3H3
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InChI Key

SUPCQIBBMFXVTL-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=C)C
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Molecular Formula

C6H10O2, Array
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Related CAS

9003-42-3, 26814-01-7, 26814-02-8
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DSSTOX Substance ID

DTXSID1025308
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Molecular Weight

114.14 g/mol
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Physical Description

Ethyl methacrylate appears as a colorless moderately toxic liquid with an acrid odor. Flash point of 70 °F. Boiling point 278 °F. Vapors irritate the eyes and respiratory system. Less dense than water. Not soluble in water. Used to make polymers and other chemicals., Liquid, Colorless liquid with an acrid odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless moderately toxic liquid with an acrid odor.
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Boiling Point

243 °F at 760 mmHg (NTP, 1992), 117 °C, 243 °F
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Flash Point

60 °F (NTP, 1992), 68 °F (20 °C) (Open cup), 20 °C o.c., 60 °F
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Slightly soluble in chloroform; miscible with ethanol, ethyl ether, Insoluble in water, In water, 5.4X10+3 mg/L at 25 °C, Solubility in water: poor
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Density

0.9151 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9135 g/cu cm at 20 °C, Relative density (water = 1): 0.91, 0.9151
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Vapor Density

3.94 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 20.59 (Air = 1), Relative vapor density (air = 1): 3.9, 3.94
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Vapor Pressure

14 mmHg at 36 °F ; 26.2 mmHg at 73 °F; 67.0 mmHg at 118 °F (NTP, 1992), 21.0 [mmHg], 20.59 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg at 36 °F, 26.2 mmHg at 73 °F, 67 mmHg at 118 °F
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Impurities

Typical impurities include Methyl Acrylic Acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. In the case of EMA produced by the trans-esterification route, methyl- and ethyl acetate are present as minor impurities rather than ethanol.
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Product Name

Ethyl methacrylate

Color/Form

Colorless, liquid

CAS RN

97-63-2, 9003-42-3
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Record name 2-Propenoic acid, 2-methyl-, ethyl ester, homopolymer
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Record name ETHYL METHACRYLATE
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Record name ETHYL METHACRYLATE
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Melting Point

-103 °F (NTP, 1992), -75 °C, -103 °F
Record name ETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

Into a test tube, were placed 50 g of polymerizable monomer containing silicon containing compound (A) obtained in Manufacturing Example 1, 25g of methyl methacrylate, 10 g of ethyleneglycol monomethacrylate, 5g of ethyleneglycol dimethacrylate, 10 g of ethyl methacrylate and 0.lg of azobisisobutyronitrile and after purging the air with nitrogen gas, the tube was sealed. The content was polymerized by UV irradiation at 40° C. for 18 hours and then by heating at 110° C. for 6 hours to obtain a colorless, solid stick, vinyl polymer containing silicon.
[Compound]
Name
5g
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Synthesis routes and methods II

Procedure details

A graft copolymer of chloroprene and ethyl methacrylate was prepared using the procedure described in Example 1 for preparation of the chloroprene/methyl methacrylate graft copolymer except that 20 parts of ethyl methacrylate was used in place of the methyl methacrylate. Polymerization proceeded at 15° C. until a conversion of approximately 78% was reached, whereupon the temperature was raised to 48° C. Polymerization was continued until the conversion was greater than 99%. The solids content of the latex was 47.2%.
Name
chloroprene methyl methacrylate
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Synthesis routes and methods III

Procedure details

It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.
Quantity
0 (± 1) mol
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Name
hydroxyacrylate
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl methacrylate
Reactant of Route 2
Ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
Ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
Ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
Ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
Ethyl methacrylate

Citations

For This Compound
85,900
Citations
PA Revell, M Braden, MAR Freeman - Biomaterials, 1998 - Elsevier
… in which the biological reactions to poly(ethyl methacrylate) n-butyl methacrylate (PEMBMA) … (methyl methacrylate) and poly(ethyl methacrylate) implanted subcutaneously was identical. …
Number of citations: 119 www.sciencedirect.com
JA Johnson, DW Jones - Journal of materials science, 1994 - Springer
… and copolymers formed with both ethyl methacrylate and butyl methacrylate were investigated… Increasing the concentration of ethyl methacrylate or butyl methacrylate resulted in a linear …
Number of citations: 66 link.springer.com
V Bütün, SP Armes, NC Billingham - Macromolecules, 2001 - ACS Publications
2-(Dimethylamino)ethyl methacrylate (DMA) was block copolymerized in turn with three other tertiary amine methacrylate comonomers, namely, 2-(diethylamino)ethyl methacrylate (DEA…
Number of citations: 187 pubs.acs.org
V Stannett, JL Williams - Journal of Polymer Science Part C …, 1965 - Wiley Online Library
The permeabilities, diffusivities and solubilities of He, Ne, A, O 2 , N 2 , Kr, CO 2 , H 2 S, and H 2 O in poly(ethyl methacrylate) have been measured above and below the glass …
Number of citations: 118 onlinelibrary.wiley.com
H Dong, J Huang, RR Koepsel, P Ye… - …, 2011 - ACS Publications
… Control of coating properties was achieved by surface-initiated ATRP of 2-(dimethylamino)ethyl methacrylate (DMAEMA), followed by postpolymerization quaternization giving particles …
Number of citations: 220 pubs.acs.org
JY Cherng, P van de Wetering, H Talsma… - Pharmaceutical …, 1996 - Springer
Purpose. The aim of this study was to gain insight into the relation between the physical characteristics of particles formed by a plasmid and a synthetic cationic polymer (poly(2-…
Number of citations: 438 link.springer.com
P Van de Wetering, JY Cherng, H Talsma… - Journal of controlled …, 1998 - Elsevier
… Recently, we have shown that poly(2-(dimethylamino) ethyl methacrylate) is able to introduce … the use of 2-(dimethylamino)ethyl methacrylate based copolymers as transfection agents. …
Number of citations: 373 www.sciencedirect.com
P van de Wetering, JY Cherng, H Talsma… - Journal of Controlled …, 1997 - Elsevier
Poly(2-(dimethylamino)ethyl methacrylate), p(DMAEMA), with varying molecular weight was synthesized, complexed with pCMV-LacZ plasmid and evaluated as transfection agent in …
Number of citations: 295 www.sciencedirect.com
FL Baines, SP Armes, NC Billingham, Z Tuzar - Macromolecules, 1996 - ACS Publications
A range of water-soluble hydrophilic−hydrophobic diblock copolymers of 2-(dimethylamino)ethyl methacrylate and methyl methacrylate were shown to form micelles if first dissolved in a …
Number of citations: 184 pubs.acs.org
SC Kuebler, DJ Schaefer, C Boeffel, U Pawelzik… - …, 1997 - ACS Publications
The main chain dynamics of amorphous poly(ethyl methacrylate) (PEMA) and poly(methyl methacrylate) (PMMA) below and above their respective glass transition temperatures T g are …
Number of citations: 131 pubs.acs.org

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